molecular formula C25H34N6O3S B15199341 (2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide

(2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide

Cat. No.: B15199341
M. Wt: 498.6 g/mol
InChI Key: WZRFLSDVFPIXOV-SCWSEQNSSA-N
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Description

(2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a phenylthiadiazole moiety, and a cyclohexyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclohexyl group, and the attachment of the phenylthiadiazole moiety. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclohexyl Group: This step may involve the use of cyclohexyl bromide or a similar reagent under basic conditions.

    Attachment of the Phenylthiadiazole Moiety: This can be done through a coupling reaction using a phenylthiadiazole derivative and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylthiadiazole moiety, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Study of its effects on various biological systems and its potential as a therapeutic agent.

    Materials Science: Exploration of its properties for the development of new materials with unique characteristics.

    Biology: Investigation of its interactions with biological macromolecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of (2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide can be compared with other compounds featuring similar structural motifs, such as:
    • Pyrrolidine derivatives
    • Phenylthiadiazole derivatives
    • Cyclohexyl-containing compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C25H34N6O3S

Molecular Weight

498.6 g/mol

IUPAC Name

(2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19+,21-/m0/s1

InChI Key

WZRFLSDVFPIXOV-SCWSEQNSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC

Origin of Product

United States

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